molecular formula C14H8ClFN4O3 B601759 Afatinib Impurity 2 CAS No. 1449430-45-8

Afatinib Impurity 2

Numéro de catalogue B601759
Numéro CAS: 1449430-45-8
Poids moléculaire: 334.7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Afatinib Impurity 2, also known as 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol, is a pharmaceutical reference standard . It is used in the development and testing of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC) .


Synthesis Analysis

A controlled, efficient, and robust process for the synthesis of Afatinib has been developed. The synthetic process involves a sequence of reactions such as nitro-reduction, amidation, and salification . The optimized route was demonstrated on a 300g scale with an overall isolated yield of 84% for Afatinib free base .


Molecular Structure Analysis

The molecular formula of Afatinib Impurity 2 is C14H8ClFN4O3 . The structure includes a 6-nitroquinazolin-7-ol core with a 3-chloro-4-fluorophenyl group attached via an amino linker .


Chemical Reactions Analysis

The synthesis of Afatinib involves a sequence of reactions including nitro-reduction, amidation, and salification . The process has been optimized to control not only the process-related impurities but also the degradation impurities .


Physical And Chemical Properties Analysis

Afatinib Impurity 2 has a molecular weight of 334.7 . The maximum plasma concentrations of Afatinib are reached approximately 2–5 h after oral administration . Food reduces total exposure to Afatinib .

Applications De Recherche Scientifique

  • Synthesis and Optimization of Afatinib Dimaleate:

    • Kumar et al. (2019) developed a controlled, robust, and scalable three-stage manufacturing process for Afatinib Dimaleate. This process led to improved yield and quality, demonstrating the ability to control not only process-related impurities but also degradation impurities. The acetamide impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide, was identified and characterized during this process development (Kumar et al., 2019).
  • Pharmacokinetics and Metabolism of Afatinib:

    • Stopfer et al. (2012) investigated the pharmacokinetics, metabolism, and tolerability of Afatinib in healthy male volunteers. This study provides insights into the excretion and metabolism of Afatinib, though it primarily focuses on Afatinib rather than its impurities (Stopfer et al., 2012).
  • Stability Indicating UPLC Method for Afatinib and Its Impurities:

    • Ivaturi et al. (2021) developed a stability-indicating UPLC method for determining Afatinib and its related substances, including impurities, in pharmaceutical dosage forms. This research is significant for understanding how impurities, including Afatinib Impurity 2, are detected and quantified in Afatinib formulations (Ivaturi et al., 2021).
  • Development of ELISA for Afatinib Monitoring:

    • Sogawa et al. (2018) developed a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying Afatinib in plasma. This method facilitates the monitoring of Afatinib levels in patients, which indirectly contributes to understanding the dynamics of Afatinib and its impurities in clinical settings (Sogawa et al., 2018).
  • Afatinib-Loaded Inhalable Nanoparticles for NSCLC Therapy:

    • Elbatanony et al. (2020) explored the development of afatinib-loaded PLGA nanoparticles for localized inhalational drug delivery in non-small cell lung cancer (NSCLC) therapy. This research is relevant for understanding the delivery mechanisms of Afatinib and potentially its impurities (Elbatanony et al., 2020).

Safety And Hazards

Afatinib Impurity 2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Orientations Futures

Afatinib and its impurities are currently used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . Future research may focus on the development of new synthesis methods, the discovery of new impurities, and the exploration of other potential therapeutic applications .

Propriétés

Numéro CAS

1449430-45-8

Nom du produit

Afatinib Impurity 2

Formule moléculaire

C14H8ClFN4O3

Poids moléculaire

334.7

Apparence

Solid Powder

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

7-​Quinazolinol, 4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​6-​nitro-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.